molecular formula C11H11Cl2NS B1416807 (4-Chlorophenyl)(thiophen-2-yl)methanamine hydrochloride CAS No. 1173251-06-3

(4-Chlorophenyl)(thiophen-2-yl)methanamine hydrochloride

Cat. No. B1416807
CAS RN: 1173251-06-3
M. Wt: 260.2 g/mol
InChI Key: VYWROTPKKZWLLA-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(thiophen-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1173251-06-3 . It has a molecular weight of 260.19 and its IUPAC name is (4-chlorophenyl) (2-thienyl)methanamine hydrochloride .

Physical and Chemical Properties This compound is a solid at room temperature .

Scientific Research Applications

Biological Activity and Potential Applications

  • The thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, which include thiophene derivatives similar in structure to (4-Chlorophenyl)(thiophen-2-yl)methanamine hydrochloride, have been synthesized and evaluated for potential carcinogenicity. These compounds showed biological activity in vitro, indicating potential carcinogenicity, but their behavior casts doubt on their ability to cause tumors in vivo. This highlights the importance of understanding the biological activity of such compounds for developing potential applications or assessing safety concerns (Ashby et al., 1978).

Environmental Impact and Toxicity Studies

  • Studies on chlorinated hydrocarbons and related compounds, including chlorophenols and chlorinated biphenyls, provide insights into their environmental impact and toxicity. These compounds have been found to be contaminated with chlorinated dibenzofurans or dibenzodioxins and have been implicated in causing various diseases and conditions in animals and humans. This knowledge is crucial for understanding the potential environmental and health risks associated with the use and disposal of such compounds (Kimbrough, 1972).

Research in Pharmacology and Drug Development

  • Research on dopamine D2 receptor ligands in treating neuropsychiatric disorders has shown that certain structural features, including aromatic/heteroaromatic lipophilic fragments similar to those in (4-Chlorophenyl)(thiophen-2-yl)methanamine hydrochloride, are critical for high D2 receptor affinity. This suggests potential applications of such compounds in the treatment of schizophrenia, Parkinson's disease, depression, and anxiety (Jůza et al., 2022).

  • The synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, demonstrates the significance of thiophene derivatives in drug development. The review of various synthetic methods for (S)-clopidogrel, which contains a thiophene ring, provides a foundation for understanding the synthetic approaches and potential pharmaceutical applications of thiophene-containing compounds (Saeed et al., 2017).

  • The occurrence and toxicity of triclosan and its by-products in the environment, with a focus on its transformation into potentially more toxic and persistent compounds, highlight the importance of understanding the environmental fate and biological effects of chlorinated and thiophene-containing compounds. This knowledge is relevant for assessing the risks associated with the use of such compounds and for developing strategies to mitigate their environmental impact (Bedoux et al., 2012).

  • The review of furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues emphasizes the importance of thiophene derivatives in medicinal chemistry, including their impact on activities and selectivity. This information is valuable for drug design and the development of compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action (Ostrowski, 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(4-chlorophenyl)-thiophen-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS.ClH/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10;/h1-7,11H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWROTPKKZWLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(thiophen-2-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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